Indoxacarb Impurity 3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Ecotoxicological Impact Assessment

Indoxacarb Impurity 3: has been studied for its ecotoxicological effects on non-target species. For instance, research on the snail species Theba pisana has shown that exposure to indoxacarb can significantly reduce food intake and growth, indicating its potential negative impact on terrestrial ecosystems .

Behavioral and Transcriptomic Studies

Studies involving Ischnura senegalensis , a damselfly species, have revealed that indoxacarb can cause abnormal body movements and locomotory impairments. Transcriptomic analyses suggest that genes related to muscle function are significantly affected, highlighting the importance of considering the impact of insecticides on non-target predatory insects .

Pesticide Efficacy and Detoxification Mechanisms

Indoxacarb is noted for its broad-spectrum efficacy against various pests, including lepidopterans, ants, cockroaches, leafhoppers, and aphids. Research into its detoxification mechanisms has shown that lower concentrations may be mitigated by the cytochrome P450 gene, providing insights into how non-target organisms cope with pesticide exposure .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Indoxacarb Impurity 3 involves the conversion of 4-bromo-2-nitroaniline to 4-bromo-2-aminophenol, followed by the reaction with 2-chloro-5-nitrobenzaldehyde to form the final product.", "Starting Materials": [ "4-bromo-2-nitroaniline", "2-chloro-5-nitrobenzaldehyde", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Reduction of 4-bromo-2-nitroaniline with sodium borohydride in ethanol to form 4-bromo-2-aminophenol", "Step 2: Acidification of the reaction mixture with hydrochloric acid to protonate the amine group", "Step 3: Extraction of the protonated amine with ethyl acetate", "Step 4: Neutralization of the aqueous layer with sodium hydroxide to form the free amine", "Step 5: Reaction of the free amine with 2-chloro-5-nitrobenzaldehyde in ethanol to form Indoxacarb Impurity 3", "Step 6: Isolation of the product by filtration and purification by recrystallization" ] } | |

CAS番号 |

133001-07-7 |

製品名 |

Indoxacarb Impurity 3 |

分子式 |

C17H13ClFN3O |

分子量 |

329.76 |

外観 |

solid |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

4-[[3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

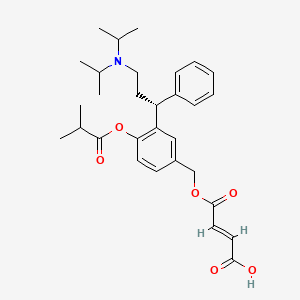

![2-{(1S)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-{[(2-methylpropanoyl)oxy]methyl}phenyl 2-methylpropanoate](/img/structure/B601966.png)